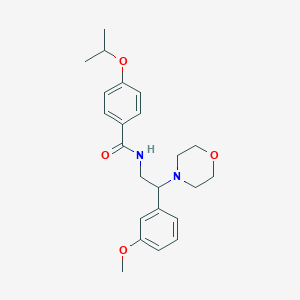

4-isopropoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

Description

4-Isopropoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with an isopropoxy group at the 4-position and a 2-(3-methoxyphenyl)-2-morpholinoethyl side chain. The compound’s structure combines aromatic, ether, and morpholine functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4/c1-17(2)29-20-9-7-18(8-10-20)23(26)24-16-22(25-11-13-28-14-12-25)19-5-4-6-21(15-19)27-3/h4-10,15,17,22H,11-14,16H2,1-3H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHDAIANROISAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-isopropoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the isopropoxy group: This can be achieved by reacting an appropriate phenol with isopropyl bromide in the presence of a base.

Introduction of the methoxyphenyl group: This step involves the reaction of a suitable benzene derivative with methoxybenzene under Friedel-Crafts alkylation conditions.

Attachment of the morpholinoethyl group: This can be done by reacting the intermediate product with morpholine and an appropriate alkylating agent.

Formation of the benzamide core: The final step involves the reaction of the intermediate product with benzoyl chloride in the presence of a base to form the benzamide core.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

4-isopropoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy or methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-isopropoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: The compound could be explored for its potential therapeutic properties, including its effects on specific molecular targets and pathways.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related benzamide derivatives and morpholino-containing analogs from the evidence. Key comparisons include:

Structural Analogues from Quinoline-Benzamide Series ()

Compounds D6–D12 (e.g., D11: N-Hydroxy-4-(4-(2-(3-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide) share a benzamide backbone but incorporate quinoline and piperazine moieties. Unlike the target compound, these derivatives exhibit:

- Higher molecular weights (~550–600 g/mol vs. ~440 g/mol for the target compound).

- Distinct NMR profiles: The target compound’s isopropoxy group would show a characteristic triplet for the methine proton (δ ~4.5–5.0 ppm) and split signals for the morpholine ring (δ ~2.5–3.5 ppm), whereas D11’s quinoline protons resonate at δ ~7.5–8.5 ppm.

Benzamide Derivatives with Phenethylamine Side Chains ()

Compounds like Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) feature simpler phenethylamine side chains. Key differences include:

- Reduced conformational rigidity : The target compound’s morpholine ring restricts flexibility compared to Rip-B’s linear ethyl linker.

- Solubility: Morpholino groups enhance water solubility relative to purely aromatic substituents.

- Biological activity: Rip-B and Rip-D showed moderate cytotoxicity in HepG2 cells (), whereas the target compound’s morpholino group may modulate selectivity for other targets (e.g., kinases or GPCRs).

Morpholino-Containing Compounds ()

Letermovir (), a cytomegalovirus inhibitor, shares a morpholinoethyl group and 3-methoxyphenyl moiety but incorporates a larger quinazoline scaffold. Critical contrasts:

- Pharmacokinetics : Letermovir’s trifluoromethyl and sulfonyl groups increase metabolic stability compared to the target compound’s benzamide core.

- Synthetic complexity : The target compound is synthetically simpler, as Letermovir requires multi-step Friedel-Crafts and triazole-forming reactions (cf. ).

Research Findings and Data Tables

Physicochemical Properties

Hypothetical data for the target compound, inferred from analogs:

Biological Activity

4-isopropoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a synthetic compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound, characterized by its unique structure, has been studied for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure and Properties

- IUPAC Name : 4-isopropoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

- Molecular Formula : C25H33N3O3

- Molecular Weight : 423.57 g/mol

- Purity : Typically ≥ 95%

The compound's structure includes a morpholine ring, which is known for its ability to interact with biological targets, enhancing its pharmacological profile.

The biological activity of 4-isopropoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other benzamide derivatives.

- Receptor Interaction : It is hypothesized that this compound could interact with sigma receptors, which are implicated in various neurological processes and pain modulation.

Anticancer Properties

Benzamide derivatives have been explored for their anticancer activities. Research indicates that modifications to the benzamide structure can enhance cytotoxicity against cancer cell lines. The incorporation of morpholine and methoxyphenyl groups may contribute to increased selectivity and potency against tumor cells.

Comparative Study of Benzamide Derivatives

A comparative study was conducted on various benzamide derivatives, including 4-isopropoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide. The findings are summarized in the table below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| Compound A | Moderate | High | Effective against A549 lung cancer cells |

| Compound B | High | Moderate | Shows promise in inhibiting HeLa cells |

| 4-Isopropoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide | Potential (unverified) | Potential (unverified) | Requires further investigation |

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related benzamides indicate low toxicity levels in zebrafish embryos, suggesting that modifications like those in 4-isopropoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide could maintain a favorable safety profile while exhibiting biological activity .

Q & A

Q. How can the synthesis of 4-isopropoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide be optimized for yield and purity?

Methodological Answer: The synthesis of this compound likely involves multi-step organic reactions, including amide bond formation and functional group substitutions. Key steps include:

- Amide Coupling: Use coupling agents like HATU or EDCI with DMF as a solvent at 0–25°C to link the benzamide and morpholinoethyl moieties .

- Reaction Monitoring: Employ HPLC (High-Performance Liquid Chromatography) to track intermediate formation and ensure stepwise progression .

- Purification: Optimize column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to isolate the final product with ≥95% purity .

Q. What analytical techniques are critical for characterizing 4-isopropoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide?

Methodological Answer:

- Structural Confirmation: Use - and -NMR spectroscopy to verify the presence of isopropoxy, morpholino, and methoxyphenyl groups. For example, the morpholino protons appear as a multiplet at δ 3.5–3.7 ppm .

- Purity Assessment: Combine HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) to confirm molecular weight (e.g., [M+H] peak) and detect impurities .

Q. How can researchers design initial biological screening assays for this compound?

Methodological Answer:

- Target Selection: Prioritize targets based on structural analogs (e.g., benzamide derivatives with kinase or GPCR activity) .

- In Vitro Assays: Use fluorescence polarization for binding affinity studies or enzymatic assays (e.g., ADP-Glo™ kinase assays) to measure IC values .

- Cell-Based Screening: Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare results to structurally related compounds .

Q. What computational methods aid in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction: Tools like SwissADME or ADMETLab estimate logP (lipophilicity), solubility, and CYP450 metabolism. For example, the morpholino group may enhance solubility but reduce membrane permeability .

- Docking Studies: Use AutoDock Vina to model interactions with targets like serotonin receptors or kinases, leveraging homology models if crystal structures are unavailable .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS/MS .

- Solid-State Stability: Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing crystallinity changes via XRPD .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

Methodological Answer:

- Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation with LC-MS/MS) to identify bioavailability issues .

- Metabolite Identification: Use high-resolution mass spectrometry (HRMS) to detect active metabolites that may contribute to in vivo efficacy .

- Tissue Distribution Studies: Employ radiolabeled compound (e.g., -isotope) to quantify accumulation in target organs .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Substituent Variation: Syntize analogs with modified isopropoxy or morpholino groups (e.g., replacing isopropoxy with cyclopropoxy) and compare bioactivity .

- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate steric/electronic features with activity, guided by docking poses .

- Fragment-Based Design: Screen truncated fragments (e.g., benzamide core alone) to identify critical pharmacophores .

Q. How can researchers identify off-target interactions contributing to polypharmacology?

Methodological Answer:

- Broad-Panel Screening: Test the compound against a diverse target panel (e.g., Eurofins CEREP panel) to detect off-target binding .

- Thermal Shift Assays: Monitor changes in protein melting temperature (ΔT) to infer binding to secondary targets .

- CRISPR-Cas9 Knockout Models: Validate off-target effects by deleting suspected receptors in cell lines and reassaying activity .

Q. What experimental approaches address discrepancies in metabolite identification across species?

Methodological Answer:

- Cross-Species Microsomal Incubations: Compare metabolite profiles in human, rat, and mouse liver microsomes using LC-HRMS .

- Recombinant CYP450 Screening: Identify enzymes responsible for species-specific metabolism (e.g., CYP3A4 vs. CYP2D6) .

- Stable Isotope Trapping: Use -labeled glutathione to capture reactive metabolites and compare adduct formation .

Q. How can in vitro potency data be translated to in vivo efficacy models?

Methodological Answer:

- PK/PD Modeling: Integrate in vitro IC, plasma exposure (AUC), and target engagement data to predict effective doses .

- Orthotopic Xenografts: Use patient-derived xenograft (PDX) models for cancer studies, ensuring the compound’s pharmacokinetics align with human parameters .

- Biomarker Development: Identify surrogate markers (e.g., phosphorylated kinases in blood) to correlate target modulation with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.